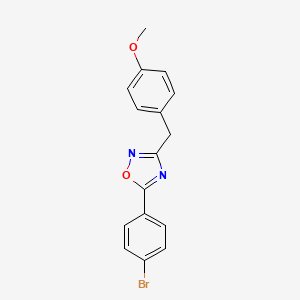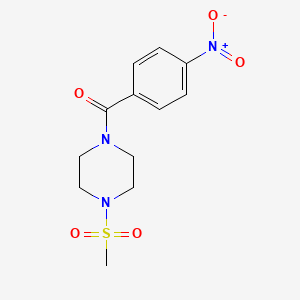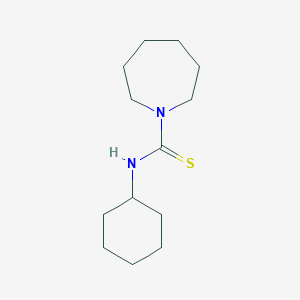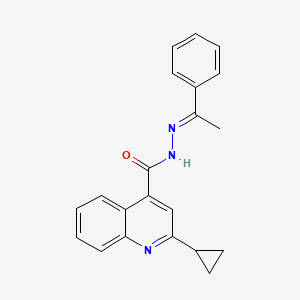
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, also known as Bmbo, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities. Bmbo has shown promising results in various studies as a potential therapeutic agent in the treatment of several diseases.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes, including the NF-κB pathway, COX-2, and iNOS. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and inducing apoptosis in cancer cells. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities, low toxicity, and ease of synthesis. However, the limitations include the lack of information on its pharmacokinetics and pharmacodynamics, as well as the need for further studies to determine its efficacy and safety in humans.
Zukünftige Richtungen
For research on 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole include investigating its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Further studies are also needed to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects and interactions with other drugs. Additionally, the development of more efficient synthesis methods and purification techniques can improve the yield and purity of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole, making it more accessible for research purposes.
In conclusion, 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a promising compound that has shown diverse biological activities in scientific research. Its potential use in the treatment of various diseases makes it an attractive target for further investigation. However, more studies are needed to determine its efficacy and safety in humans, as well as its pharmacokinetics and pharmacodynamics. The development of more efficient synthesis methods and purification techniques can also improve the accessibility of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole for research purposes.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole is a multistep process that involves the reaction of 4-bromobenzoyl chloride with 4-methoxybenzylamine to form the intermediate product, which is then reacted with cyanic acid to yield the final product. The purity and yield of the product can be improved by using different reaction conditions and purification techniques.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its diverse biological activities, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has the potential to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. 5-(4-bromophenyl)-3-(4-methoxybenzyl)-1,2,4-oxadiazole has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(21-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJLFSQQIKPPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)
![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)
![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)